molecular formula C25H23ClN2O6 B4161090 Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride

Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride

Cat. No.: B4161090
M. Wt: 482.9 g/mol
InChI Key: VYKATYJJPFOLGW-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and a benzoate ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride typically involves multiple steps. One common route starts with the preparation of methyl 4,5-dimethoxy-2-nitrobenzoate, which is then reduced to methyl 4,5-dimethoxy-2-aminobenzoate . The amino group is then acylated with 2-(5-methyl-2-furyl)-4-quinolinecarbonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Palladium on carbon, hydrogen gas.

    Acylating agents: Acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group yields an amino group.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride is unique due to its combination of a quinoline moiety and a benzoate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6.ClH/c1-14-9-10-21(33-14)20-11-16(15-7-5-6-8-18(15)26-20)24(28)27-19-13-23(31-3)22(30-2)12-17(19)25(29)32-4;/h5-13H,1-4H3,(H,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKATYJJPFOLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
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Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
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Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
Reactant of Route 4
Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
Reactant of Route 5
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Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride
Reactant of Route 6
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Methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate;hydrochloride

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